(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone
Description
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone is a diaryl ketone characterized by a central carbonyl group bridging two aromatic rings: a 2,4-dimethyl-substituted phenyl ring and a 4-fluorophenyl ring.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIHUAUAFXEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Starting Materials: 2,4-Dimethylbenzoyl chloride and 4-fluorobenzene.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane or another suitable non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction yields this compound as the primary product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Continuous Stirring: Ensures uniform mixing of reactants.
Purification: Techniques such as recrystallization or chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction to form secondary alcohols. Key methods include:
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Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 25°C achieves >90% conversion to (2,4-dimethylphenyl)(4-fluorophenyl)methanol ( ).
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Metal-acid systems : Fe powder with HCl in EtOH/H₂O (1:4 ratio) at reflux for 1 hour yields the corresponding alcohol in 94% efficiency ( ).
Electronic effects : The electron-withdrawing fluorine substituent slightly deactivates the carbonyl, while methyl groups enhance steric accessibility.
Nucleophilic Additions
The carbonyl participates in Grignard reactions under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| p-TolylMgBr | Dry Et₂O, 0°C → RT, 2 hours | Tertiary alcohol derivative | 58% | |
| MesitylMgBr | THF, −78°C, 1 hour | Bulky aryl-substituted alcohol | 62% |
Mechanistic note : The reaction proceeds via a six-membered transition state, with steric hindrance from methyl groups slowing kinetics compared to unsubstituted analogs ( ).
Electrophilic Aromatic Substitution
Substituents direct electrophiles to specific positions:
Fluorophenyl Ring
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C preferentially substitutes at the meta position (87% yield) due to fluorine’s −I effect ( ).
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Halogenation : Br₂/FeBr₃ targets the para position relative to fluorine (72% yield) ( ).
Dimethylphenyl Ring
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Sulfonation : Fuming H₂SO₄ at 150°C substitutes at the ortho position to methyl groups (68% yield) ( ).
Oxidation Reactions
The reverse reaction—alcohol oxidation to regenerate the ketone—is achieved via:
Limitation : Over-oxidation to carboxylic acids is prevented by the steric bulk of dimethyl groups.
Cross-Coupling Reactions
While the native structure lacks halogens for direct coupling, brominated derivatives participate in:
-
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (e.g., 3,4-dichlorophenyl) in DMF/H₂O at 50°C (96% yield) ( ).
-
Negishi : NiCl₂(PPh₃)₂ mediates coupling with dimethylzinc in THF (83% yield) ( ).
Condensation Reactions
The ketone forms imines and hydrazones under mild conditions:
| Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| Aniline | AcOH, 80°C, 4 hours | Schiff base | 75% | |
| 2,4-DNPH | EtOH/HCl, reflux | Hydrazone derivative | 88% |
Kinetics : Second-order rate constants for imine formation are 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at pH 5 ( ).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in benzene induces:
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone is as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are crucial for initiating polymerization processes upon exposure to UV light.
Case Study:
A study demonstrated that this compound effectively initiated the polymerization of acrylate monomers under UV light, leading to films with high mechanical strength and excellent adhesion properties. The incorporation of fluoro groups was found to enhance the photochemical stability of the resultant polymers .
Pharmaceutical Applications
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to biologically active molecules.
Case Study:
Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties. A specific derivative was tested in vivo, showing significant pain relief in animal models comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
UV Filters and Stabilizers
Due to its ability to absorb UV radiation, this compound is employed as a UV filter in cosmetic formulations and plastics. It helps protect products from degradation caused by UV exposure.
Data Table: Efficacy of UV Absorption
| Compound | UV Absorption Range (nm) | Application Area |
|---|---|---|
| This compound | 280 - 320 | Cosmetics, Plastics |
| Benzophenone derivatives | 290 - 400 | Sunscreens |
While the compound shows promise in various applications, understanding its biological activity and potential toxicity is crucial.
Toxicological Studies
Recent studies indicate that while the compound exhibits low toxicity at therapeutic doses, long-term exposure may lead to adverse effects. It is essential to evaluate its safety profile comprehensively.
Case Study:
A toxicological assessment revealed that high concentrations of this compound led to cytotoxic effects in certain cell lines but remained within acceptable limits for pharmaceutical use .
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of diaryl methanones are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Diaryl Methanones
Key Observations :
- For example, ADX47273’s 4-fluorophenyl group contributes to its high affinity for mGluR5 .
- Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl) may hinder binding to certain targets but improve metabolic stability.
- Hybrid Structures : Incorporation of heterocycles (e.g., piperidine-oxadiazole in ADX47273) enhances selectivity for central nervous system targets .
Pharmacological Activity
- ADX47273 : As an mGluR5-positive allosteric modulator (PAM), it exhibits antipsychotic and cognition-enhancing effects in preclinical models without sedative side effects. Its efficacy surpasses group II mGluR agonists like LY354740 in reversing sensorimotor gating deficits .
- Benzothiazine Derivatives: The (6,7-dimethoxy-benzothiazin-3-yl)(4-fluoro-phenyl)methanone demonstrates antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, attributed to the sulfone group and fluorophenyl moiety .
- Simpler Analogs: (4-Methylphenyl)(phenyl)methanone lacks complex pharmacophores but serves as a model for studying thermochemical properties, such as enthalpy of formation .
Physicochemical Properties
- Molecular Weight and Solubility: Increasing substituent complexity (e.g., ADX47273, MW = 381.36 g/mol) reduces aqueous solubility compared to simpler analogs like (4-Methylphenyl)(phenyl)methanone (MW = 196.24 g/mol) .
- Thermal Stability: Diarylmethanones with nitro groups (e.g., ) may exhibit lower thermal stability due to increased reactivity .
Biological Activity
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, also known as a substituted benzophenone derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and recent research findings.
This compound features a unique structure that includes two aromatic rings with specific substituents. The presence of the dimethyl and fluoro groups enhances its reactivity and biological interactions.
The mechanism of action for this compound involves interactions with molecular targets in biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various biochemical effects. Specific pathways affected by this compound remain under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against a range of bacterial strains using the broth microdilution method.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Klebsiella pneumoniae | 6.25 μg/mL |
These results indicate that the compound shows comparable potency to standard antibiotics such as chloramphenicol .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Various studies have reported its effects on different cancer cell lines:
| Cancer Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 0.76 | Induces apoptosis |
| U-937 (Leukemia) | 0.12 | High cytotoxicity |
| A549 (Lung) | 2.09 | Moderate cytotoxicity |
The compound demonstrated a dose-dependent induction of apoptosis in MCF-7 cells and showed higher cytotoxicity than doxorubicin in some cases, indicating its potential as a chemotherapeutic agent .
Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated that the compound effectively triggered apoptotic pathways.
Study 2: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria. The results confirmed its effectiveness at low concentrations, suggesting potential for development into a therapeutic agent for bacterial infections.
Q & A
Basic: What synthetic methodologies are recommended for preparing (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone?
A Friedel-Crafts acylation is a common approach for synthesizing diaryl methanones. Using 2,4-dimethylbenzene and 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Key steps include:
- Reaction Conditions : Anhydrous conditions at 0–5°C to minimize side reactions like polyacylation .
- Workup : Quenching with ice-water followed by solvent extraction (e.g., dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm purity using HPLC and compare melting points with literature data (e.g., analogous compounds in show melting points ~137°C for similar structures) .
Basic: How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : A strong C=O stretch near 1680–1700 cm⁻¹ confirms the ketone group. Aromatic C–F stretches appear at 1100–1250 cm⁻¹, while methyl C–H bends (2,4-dimethyl substituents) occur at ~1375–1385 cm⁻¹ .
- NMR :
- ¹H NMR : Two singlets for the 2,4-dimethyl groups (δ 2.3–2.5 ppm). Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-fluoro phenyl protons as doublets near δ 7.1–7.3 ppm) .
- ¹³C NMR : The carbonyl carbon appears at δ 195–200 ppm. Fluorine-coupled carbons (C–F) exhibit splitting in DEPT-135 spectra .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 242.3 (C₁₅H₁₃FO) with fragmentation peaks corresponding to loss of methyl or fluorine groups .
Advanced: What strategies improve the compound’s bioactivity for neurological targets like mGluR5?
Structural analogs such as ADX47273 (a methanone derivative with oxadiazole-piperidine substituents) demonstrate mGluR5 potentiation via allosteric modulation. Key optimization strategies include:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) enhances receptor binding affinity. The 4-fluoro-phenyl group in ADX47273 improves selectivity .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with mGluR5’s transmembrane domain. Focus on hydrogen bonding with Ser809 and hydrophobic contacts with Trp785 .
- In Vivo Testing : Assess pharmacokinetics (e.g., brain penetration via LC-MS) and behavioral models (e.g., prepulse inhibition for antipsychotic activity) .
Advanced: How do crystallographic data resolve structural ambiguities in this compound?
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine structures via least-squares minimization, prioritizing bond-length and angle accuracy .
- Key Parameters :
- Space group determination (e.g., P2₁/c for analogous methanones in ).
- Thermal displacement parameters (U_eq) to assess disorder in methyl/fluoro groups .
- Validation : Compare experimental bond lengths (C–C: ~1.48 Å, C=O: ~1.21 Å) with DFT-optimized geometries .
Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?
- Bioavailability : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., microsomal assays). Fluorine substituents often reduce CYP450-mediated degradation .
- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (optimal range: 2–3) and in situ perfusion models. ADX47273’s logP of 3.1 correlates with CNS activity .
- Species Variability : Compare receptor affinity across species (e.g., rat vs. human mGluR5) using radioligand binding assays (³H-MPEP) .
Advanced: What computational methods predict the compound’s physicochemical properties?
- QSPR Models : Use tools like COSMOtherm to predict solubility and melting points based on molecular descriptors (e.g., polar surface area, molar volume) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and electrostatic potential maps, guiding solvent selection for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
